

Glucosulfone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glucosulfone**

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Executive Summary

Glucosulfone, also known as Promin, holds a significant place in medical history as one of the first effective chemotherapeutic agents for leprosy. Administered intravenously, it is a prodrug that is metabolically converted to its active form, dapsone. Due to its historical significance and subsequent replacement by the more conveniently administered oral dapsone, comprehensive modern pharmacokinetic and pharmacodynamic data for **Glucosulfone** is limited. This guide provides a detailed overview of the available information on **Glucosulfone**, with a necessary and extensive focus on the well-documented pharmacokinetics and pharmacodynamics of its active metabolite, dapsone, which governs the therapeutic efficacy and toxicological profile of **Glucosulfone**.

Introduction

Glucosulfone (sodium **glucosulfone**) is a sulfone drug that emerged in the 1940s as a groundbreaking treatment for leprosy, caused by *Mycobacterium leprae*.^[1] Early clinical trials demonstrated its ability to slow the progression of the disease.^[2] However, the requirement for intravenous administration and the discovery that its therapeutic action was due to its metabolic conversion to dapsone led to its eventual replacement by oral dapsone.^[2] Understanding the pharmacokinetics and pharmacodynamics of **Glucosulfone** is, therefore, intrinsically linked to the properties of dapsone.

Pharmacokinetics

Detailed pharmacokinetic studies specifically for **Glucosulfone** are scarce in contemporary literature. The primary pharmacokinetic event is its conversion to dapsone. The following sections focus on the well-characterized pharmacokinetics of dapsone, which is the clinically relevant active molecule.

Absorption and Bioavailability of Dapsone

Oral dapsone is rapidly and almost completely absorbed from the gastrointestinal tract.^[3] Peak plasma concentrations are typically reached within 2 to 8 hours of oral administration.^{[4][5]}

Distribution of Dapsone

Dapsone is widely distributed throughout the body. It has an estimated volume of distribution of 1.5 L/kg.^[3] The drug is approximately 70% bound to plasma proteins.

Metabolism

Glucosulfone is metabolized to dapsone, which is the active therapeutic agent. Dapsone itself undergoes extensive hepatic metabolism, primarily through two pathways: N-acetylation and N-hydroxylation.^[1]

- N-acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme and results in the formation of monoacetyldapsone (MADDS). The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes.
- N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, including CYP2E1, CYP2C9, and CYP3A4, and forms dapsone hydroxylamine (DDS-NOH).^[1] This metabolite is believed to be responsible for the dose-dependent hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.

Excretion of Dapsone

Dapsone and its metabolites are primarily excreted in the urine as water-soluble glucuronide and sulfate conjugates.^[1] Approximately 85% of a daily dose of dapsone can be recovered in the urine as metabolites.^[1] The elimination half-life of dapsone is long and variable, ranging from 10 to 50 hours, with an average of about 28 hours.^{[1][3]}

Quantitative Pharmacokinetic Data for Dapsone

The following table summarizes key pharmacokinetic parameters for dapsone.

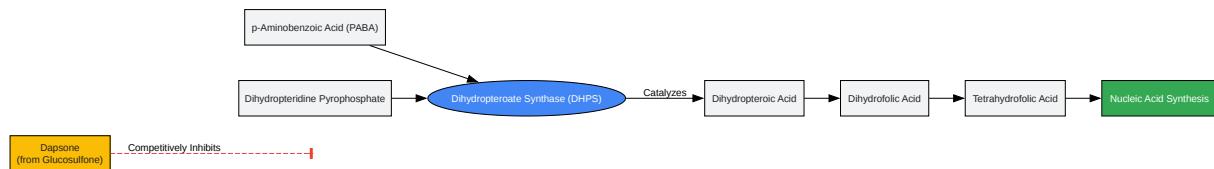
Parameter	Value	Reference(s)
Time to Peak Plasma Concentration (T _{max})	2 - 8 hours	[4][5]
Plasma Half-life (t _½)	10 - 50 hours (average ~28 hours)	[1][3]
Volume of Distribution (V _d)	1.5 L/kg	[3]
Plasma Protein Binding	~70%	
Primary Route of Elimination	Hepatic metabolism followed by renal excretion of metabolites	[1]

Pharmacodynamics

The pharmacodynamic effects of **Glucosulfone** are attributable to its active metabolite, dapsone.

Mechanism of Action

Dapsone is a bacteriostatic antimicrobial agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA).^[4] It inhibits the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor required for the synthesis of nucleic acids.^[4] This disruption of the folate synthesis pathway prevents bacterial replication. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.



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- To cite this document: BenchChem. [Glucosulfone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195741#pharmacokinetics-and-pharmacodynamics-of-glucosulfone]

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